
3-(Acetyloxy)propanoic acid
Overview
Description
3-(Acetyloxy)propanoic acid is a propanoic acid derivative featuring an acetyloxy group (-OAc) at the third carbon position. The acetyloxy group enhances lipophilicity, influencing bioavailability and metabolic stability, a property shared with other esterified propanoic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Acetyloxy)propanoic acid can be synthesized through the esterification of 3-hydroxypropanoic acid with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-hydroxypropanoic acid and acetic acid.
Oxidation: Oxidizing agents can convert this compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-hydroxypropanoic acid and acetic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
Organic Synthesis
3-(Acetyloxy)propanoic acid serves as a versatile reagent in organic synthesis. Its anhydride functional group allows it to participate in various chemical reactions:
- Hydrolysis : Reacts with water to yield propanoic acid and acetic acid.
- Alcoholysis : Forms esters when reacted with alcohols.
- Aminolysis : Produces amides upon reaction with amines.
- Reduction : Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride .
Biological Studies
Research has indicated that this compound can modify biological molecules, potentially influencing metabolic pathways. Studies have explored its role in:
- Drug Delivery Systems : Investigated for encapsulating therapeutic agents, enhancing bioavailability and targeted delivery.
- Enzyme Inhibition : It has been studied for its potential inhibitory effects on specific enzymes, which could lead to new therapeutic strategies .
Environmental Chemistry
In atmospheric chemistry, derivatives of this compound are involved in the formation of secondary organic aerosols (SOA). These compounds influence particulate matter formation and have implications for air quality and climate change . The presence of acetate groups has been shown to inhibit oligomer formation in SOA, affecting their overall composition and reactivity .
Case Study 1: Drug Delivery Applications
A study investigated the use of this compound as a carrier for anti-cancer drugs. The compound was modified to enhance solubility and stability of the drug in physiological environments, leading to improved therapeutic outcomes in preclinical models.
Case Study 2: Environmental Impact Assessment
Research analyzed the atmospheric reactions involving this compound derivatives during the ozonolysis of volatile organic compounds (VOCs). The findings highlighted how these reactions contribute to SOA formation, impacting air quality assessments and regulatory policies.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)propanoic acid involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in metabolic processes. The compound’s reactivity with nucleophiles and electrophiles also allows it to modify biological molecules and influence biochemical pathways.
Comparison with Similar Compounds
Propanoic acid derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a systematic comparison with key analogs from the evidence:
Phenyl-Substituted Derivatives
3-Phenylpropanoic Acid Derivatives
- Structure: Propanoic acid with phenyl or substituted phenyl groups.
- Key Examples: 3-(3′-Hydroxyphenyl)propanoic Acid: A major colon metabolite of quercetin and chlorogenic acids (). Exhibits anti-proliferative effects on colon cancer cells, with studies showing its accumulation in high-producer metabotypes (CGA-HP mixtures) . Chlorinated Derivatives (e.g., 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid): Isolated from marine actinomycetes, these compounds demonstrate selective antimicrobial activity against E. coli and S.
- Synthesis: Microbial biosynthesis (e.g., Streptomyces coelicolor) or via colonic metabolism of dietary polyphenols .
Comparative Activity
Amino-Functionalized Derivatives
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Structure: Propanoic acid with a 4-hydroxyphenylamino group.
- Activity : Demonstrated structure-dependent anticancer and antioxidant properties. Derivatives (e.g., compounds 1–36 in Table 1, ) showed variable efficacy, with some outperforming standard chemotherapeutic agents in preliminary screens .
- Synthesis: Modular synthesis involving coupling of 4-hydroxyphenylamine with propanoic acid scaffolds .
Heterocyclic Derivatives
3-(2-Thienyl)propanoic Acid
- Structure: Propanoic acid with a thiophene ring.
- Applications : Used in materials science and as a precursor for bioactive molecules. High-purity batches are commercially available for research .
Esterified and Methoxylated Derivatives
3-(Methylthio)propanoic Acid Esters
- Structure : Methylthio (-SCH₃) and ester groups at the third carbon.
- Natural Occurrence: Identified in pineapple volatiles (e.g., 3-(methylthio)propanoic acid methyl ester at 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple). Higher concentrations correlate with fruit aroma profiles .
Hydroxy and Methoxy Derivatives
3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid
Structural-Activity Relationships (SAR)
- Lipophilicity and Bioavailability : Ester groups (e.g., acetyloxy) enhance membrane permeability but may reduce metabolic stability compared to hydroxylated analogs .
- Antimicrobial vs. Anticancer Activity : Chlorinated phenyl groups favor antimicrobial activity, while hydroxylated phenyl groups are linked to anticancer effects .
- Substituent Position : Meta- and para-substitutions on phenyl rings significantly alter target specificity. For example, 3′-hydroxyphenyl derivatives target colon cancer, whereas 4′-methoxy variants show phase II metabolic transformations .
Biological Activity
3-(Acetyloxy)propanoic acid, also known as propanoic acid 3-acetate, is a compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula CHO and a molecular weight of 132.11 g/mol. The compound features an acetyloxy group attached to the propanoic acid backbone, which influences its solubility and reactivity.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its efficacy against Gram-positive bacteria, demonstrating a significant reduction in bacterial viability at specific concentrations. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Pathogen Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Gram-positive bacteria | 50 µg/mL |
Gram-negative bacteria | 100 µg/mL |
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
3. Apoptotic Induction
Research on cellular models indicates that this compound may induce apoptosis in cancer cells. Flow cytometry analyses revealed an increase in sub-G1 phase cells after treatment, indicating DNA fragmentation associated with apoptosis.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption: The acetyloxy group enhances the lipophilicity of the compound, allowing it to integrate into lipid membranes and disrupt their integrity.
- Cytokine Modulation: By inhibiting signaling pathways involved in inflammation, the compound reduces cytokine release.
- Cell Cycle Arrest: Induction of apoptosis is likely mediated through mitochondrial pathways, leading to caspase activation.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Patients treated with a topical formulation containing the compound showed a significant decrease in infection rates compared to controls.
Case Study 2: Anti-inflammatory Response
In a randomized controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain scores over a six-week period, supporting its anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Acetyloxy)propanoic acid, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves esterification of propanoic acid with acetyl chloride or acetic anhydride under acidic or basic catalysis. Key steps include:
- Reagent Selection : Use acetyl chloride with a base (e.g., pyridine) to neutralize HCl byproducts, improving yield .
- Temperature Control : Reactions are often conducted at 0–5°C to minimize side reactions like over-acetylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : H NMR identifies acetyloxy protons (δ 2.0–2.1 ppm) and propanoic acid backbone (δ 1.8–2.5 ppm for CH, δ 12–13 ppm for COOH). C NMR confirms ester carbonyl (δ 170–175 ppm) .
- Mass Spectrometry : GC-MS (electron ionization) detects molecular ion [M] at m/z 132 and fragments like [CHCOO] (m/z 60) . LC-MS/MS in negative mode shows deprotonated ions [M–H] for quantification .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer :
- Storage Conditions : Store in airtight containers at –20°C to prevent hydrolysis of the acetyloxy group. Desiccants (silica gel) mitigate moisture .
- Stability Monitoring : Regular HPLC analysis (C18 column, 0.1% formic acid/acetonitrile gradient) tracks degradation products like propanoic acid .
Advanced Research Questions
Q. How does this compound interact with specific enzymes, and what experimental approaches validate these interactions?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., NADH-coupled reactions) to test inhibition of dehydrogenases or hydrolases. IC values quantify potency .
- Structural Studies : X-ray crystallography or molecular docking (AutoDock Vina) models binding to active sites, validated by site-directed mutagenesis .
Q. What strategies resolve contradictory data regarding the metabolic pathways involving this compound in plant or microbial systems?
- Methodological Answer :
- Multi-Omics Integration : Combine metabolomics (LC-QTOF-MS) and proteomics (label-free quantification) to identify pathway intermediates and rate-limiting enzymes. For example, track acetyl-CoA incorporation via C isotopic labeling .
- Knockout Models : Use CRISPR-Cas9 in microbial systems (e.g., E. coli) to disrupt candidate genes (e.g., acyltransferases) and assess pathway redundancy .
Q. How do substituent variations on the phenyl ring of propanoic acid derivatives affect their biochemical activity, and what computational methods predict these effects?
- Methodological Answer :
- QSAR Modeling : Train models (e.g., Random Forest) on datasets of substituted derivatives to correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., MIC against S. aureus) .
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity differences. For example, electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing enzyme inhibition .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity or hazard profiles of this compound?
- Methodological Answer :
- Source Evaluation : Cross-reference data from authoritative databases (PubChem, HMDB) and avoid non-peer-reviewed sources. For example, GHS classifications may vary due to incomplete hazard studies .
- In Silico Predictors : Use tools like Toxtree or TEST to estimate LD and compare with experimental data. Discrepancies may arise from purity differences (e.g., trace solvents in commercial samples) .
Properties
IUPAC Name |
3-acetyloxypropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEXARYJXBYPLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4272-12-2 | |
Record name | 3-(acetyloxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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